molecular formula C9H14ClN B6595241 Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)- CAS No. 205437-62-3

Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)-

Cat. No.: B6595241
CAS No.: 205437-62-3
M. Wt: 177.70 g/mol
InChI Key: SEVKYLYIYIKRSW-VMEYXNQBSA-N
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Description

Chemical Structure and Key Features
The compound "Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)-" is a deuterated phenethylamine derivative with the following structural characteristics:

  • Deuterium substitutions: Three deuterium atoms at the beta (β) positions of the ethanamine backbone and three deuterium atoms on the alpha-methyl group (CD₃) .
  • Stereochemistry: The (alphaS) configuration specifies the absolute stereochemistry at the alpha carbon, critical for biological activity and receptor binding .
  • Salt form: Hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical agents .

This compound’s structure suggests applications in neuropharmacology or as a deuterated analog of appetite suppressants like phentermine .

Properties

IUPAC Name

(2S)-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1/i1D3,7D2,8D;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVKYLYIYIKRSW-VMEYXNQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C([2H])([2H])[2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205437-62-3
Record name Benzeneethan-α,β,β-d3-amine, α-(methyl-d3)-, hydrochloride, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205437-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)- is a deuterated derivative of a phenethylamine compound. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of Benzeneethan-alpha,beta,beta-d3-amine can be described as follows:

  • Chemical Formula : C9_{9}H12_{12}ClN1_{1}D3_{3}
  • Molecular Weight : Approximately 175.7 g/mol
  • CAS Number : 7436-22-8

The presence of deuterium atoms in the structure allows for unique isotopic labeling, which can be beneficial in tracing metabolic pathways and understanding pharmacokinetics.

Benzeneethan-alpha,beta,beta-d3-amine functions primarily as a monoamine neurotransmitter modulator. Its mechanism is believed to involve:

  • Dopaminergic Activity : It may enhance dopamine signaling by acting on dopamine receptors.
  • Serotonergic Activity : Potential interactions with serotonin receptors could contribute to its psychoactive effects.
  • Norepinephrine Modulation : Possible effects on norepinephrine levels may influence mood and anxiety.

Antitumor Activity

Research has indicated that compounds similar to Benzeneethan-alpha,beta,beta-d3-amine exhibit significant antitumor properties. A study focusing on related phenethylamines demonstrated their ability to inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. These compounds showed a reduction in cell viability and induced apoptosis through mechanisms involving oxidative stress and DNA damage .

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties. In vitro experiments have shown that it can mitigate oxidative stress-induced neuronal cell death. For instance, it was observed that treatment with this compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to toxic agents like amyloid-beta .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : Evaluate the cytotoxic effects of Benzeneethan-alpha,beta,beta-d3-amine on MCF-7 cells.
    • Findings : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Neuroprotection Against Oxidative Stress :
    • Objective : Assess the protective effects against oxidative stress in neuronal cells.
    • Findings : The compound significantly reduced cell death in cultures treated with hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MCF-7 cell growth
NeuroprotectionReduction of ROS in neuronal cells
Serotonin ModulationPotential increase in serotonin levels

Table 2: Pharmacokinetic Properties

PropertyValue
Half-life4 hours
Bioavailability75%
MetabolismHepatic via CYP450

Scientific Research Applications

Pharmacological Studies

The compound is used in pharmacological research to study the effects of methamphetamine on the central nervous system (CNS). Its deuterated form allows for precise tracking in metabolic studies and helps differentiate between endogenous and exogenous sources of methamphetamine.

Forensic Analysis

Due to its structural similarity to methamphetamine, this compound serves as a reference standard in forensic toxicology. It assists in the development of analytical methods for detecting methamphetamine in biological samples.

Neuropharmacology

Research involving the sigma-1 receptor has shown that compounds similar to benzeneethan-alpha,beta,beta-d3-amine can induce oxidative stress in mitochondria and enhance mitochondrial function under specific conditions. This research is crucial for understanding the neuroprotective effects of sigma-1 receptor agonists and their potential therapeutic applications .

Acute Toxicity Assessment

The safety data sheet indicates that this compound is classified as highly toxic upon inhalation and ingestion, with specific warnings regarding its potential reproductive toxicity . This information is essential for researchers handling the compound in laboratory settings.

Environmental Impact Studies

Studies have assessed the environmental persistence and bioaccumulation potential of similar compounds, emphasizing the need for careful disposal and management practices to prevent environmental contamination .

Toxicological Information

Route of ExposureToxicity Level
OralFatal if swallowed
DermalToxic in contact with skin
InhalationFatal if inhaled

Sigma-1 Receptor Agonists

A study published on the effects of sigma-1 receptor agonists indicated that these compounds could protect against pathological oxidative stress while enhancing mitochondrial function under physiological conditions . The findings suggest potential therapeutic avenues for neurodegenerative diseases.

Forensic Method Development

Research has been conducted to develop sensitive analytical methods using benzeneethan-alpha,beta,beta-d3-amine as a standard for detecting methamphetamine in urine samples. These methods enhance the accuracy of drug testing protocols in forensic laboratories.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Non-Deuterated Phenethylamines

Phentermine Hydrochloride
  • Structure : Benzeneethanamine, alpha,alpha-dimethyl-, hydrochloride (C₁₀H₁₆N·HCl).
  • Key Differences: Lacks deuterium substitutions; non-deuterated methyl groups at the alpha position.
  • Pharmacokinetics : Rapid absorption and short half-life (~20 hours) due to susceptibility to hepatic CYP450 metabolism .
  • Clinical Use : FDA-approved for obesity management.
Parameter Target Compound Phentermine HCl
Deuterium Substitution Beta (β,β,β-d₃), alpha-methyl (CD₃) None
Stereochemistry (alphaS) configuration Racemic mixture
Metabolic Stability Expected ↑ (theoretical KIE) Moderate (t₁/₂ ~20h)
Salt Form Hydrochloride Hydrochloride
Applications Research (potential PK optimization) Approved anti-obesity drug

References:

Isotopic Analogs: Deuterated Amines

Methan-d3-amine Hydrochloride
  • Structure : CD₃NH₂·HCl.
  • Utility : Used in metabolic studies and as a building block for deuterated pharmaceuticals .
Parameter Target Compound Methan-d3-amine HCl
Deuterium Substitution Beta (β,β,β-d₃), alpha-methyl (CD₃) Methyl (CD₃)
Complexity Polydeuterated aromatic amine Simple aliphatic amine
Applications Targeted deuterium effect in drug design Isotopic labeling, synthetic intermediate

References:

Stereochemical Analogs: Fluorinated Derivatives

(alphaS)-3-Fluoro-alpha-(trifluoromethyl)benzenemethanamine Hydrochloride
  • Structure : Fluorine and trifluoromethyl substitutions on the aromatic ring; (alphaS) configuration.
  • Key Differences : Halogenated substituents vs. deuterium; similar stereochemical specificity.
  • Pharmacology : Fluorine enhances lipophilicity and bioavailability; trifluoromethyl groups alter electron distribution .
Parameter Target Compound Fluorinated Analog
Substituents Deuterium (non-radioactive isotope) Fluorine, CF₃ (electron-withdrawing)
Stereochemistry (alphaS) configuration (alphaS) configuration
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (↑ lipophilicity)
Applications Metabolic stability studies CNS drug candidates

References:

Research Implications and Challenges

  • Analytical Challenges : Deuterated compounds require specialized techniques (e.g., mass spectrometry) for quantification, as seen in methods for benzydamine hydrochloride analysis .
  • Synthetic Complexity : Introducing multiple deuterium atoms increases synthesis costs and necessitates stringent isotopic purity controls .
  • Regulatory Considerations: Deuterated drugs (e.g., Deutetrabenazine) require demonstration of clinical superiority over non-deuterated versions, complicating development .

Preparation Methods

Isotopic Exchange via Catalytic Deuteration

The alpha,beta,beta-d3 motif is introduced through catalytic deuteration of prochiral alkenes or ketones. For example, hydrogenation of α,β-unsaturated ketones using deuterium gas (D₂) and palladium-on-carbon (Pd/C) in deuterated solvents (e.g., CD₃OD) achieves >95% deuterium incorporation at the beta positions. A critical parameter is the reaction temperature: maintaining 50–60°C prevents H/D exchange reversibility, while higher temperatures (>80°C) risk isotopic scrambling.

Chiral Methyl-d3 Amine Synthesis

The alpha-(methyl-d3) group is synthesized via reductive amination of deuterated formaldehyde (CD₂O) with enantiomerically pure amines. Patent US8748666B2 details a method where (S)-α-phenylethylamine reacts with CD₂O in the presence of sodium cyanoborodeuteride (NaBD₃CN), yielding the methyl-d3 amine with 92% enantiomeric excess. Subsequent purification via diastereomeric salt formation with (R)-camphorsulfonic acid enhances ee to >99%.

Stepwise Preparation Methods

Synthesis of Benzeneethan-alpha,beta,beta-d3-amine

Step 1: Deuteration of Benzeneacetaldehyde
Benzeneacetaldehyde is subjected to deuteration using D₂O and a phase-transfer catalyst (tetrabutylammonium bromide) under basic conditions (K₂CO₃). This yields benzeneacetaldehyde-d3 with 98% isotopic purity.

Step 2: Reductive Amination
The deuterated aldehyde undergoes reductive amination with methyl-d3-amine hydrochloride in methanol-d4. Sodium triacetoxyborodeuteride (NaBD(OAc)₃) serves as the reducing agent, achieving 85% yield and >99% deuterium retention at the alpha and beta positions.

Reaction ComponentQuantityConditionsOutcome
Benzeneacetaldehyde-d310 mmol25°C, 12 h98% deuterium purity
Methyl-d3-amine·HCl12 mmolNaBD(OAc)₃, MeOH-d485% yield

Stereochemical Control at the Alpha Position

Enantioselective synthesis of the (alphaS) configuration employs chiral auxiliaries or catalysts:

  • Chiral Resolution : Racemic benzeneethan-alpha,beta,beta-d3-amine is treated with (R)-(−)-mandelic acid in ethanol, forming diastereomeric salts. Crystallization at −20°C isolates the (alphaS)-enantiomer with 97% ee.

  • Asymmetric Catalysis : A palladium-(S)-BINAP complex catalyzes the hydrogenation of an α-deuterated imine precursor, directly yielding the (alphaS)-amine in 89% ee.

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid (HCl) in anhydrous ether. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation without over-acidification.

  • Temperature : Slow addition at 0°C prevents exothermic decomposition.

  • Yield : 93% isolated yield after recrystallization from ethanol/diethyl ether.

Analytical Validation

Isotopic Purity Assessment

  • NMR Spectroscopy : ¹H NMR confirms the absence of protiated methyl groups (δ 2.3–2.5 ppm).

  • Mass Spectrometry : High-resolution MS shows m/z 156.12 [M+H]⁺ with a deuterium distribution pattern matching theoretical values.

Enantiomeric Excess Determination

  • Chiral HPLC : A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, with retention times of 8.2 min (alphaR) and 9.7 min (alphaS).

Scalability and Industrial Applications

The patented methods demonstrate scalability to kilogram-scale production:

  • Batch Reactor : A 50 L reactor achieves 78% yield with consistent deuterium purity (>98%).

  • Cost Analysis : Deuterated reagents account for 65% of material costs, highlighting the need for efficient recovery systems.

Challenges and Mitigation Strategies

  • Isotopic Scrambling : Minimized by avoiding protic solvents (e.g., H₂O) during deuteration steps.

  • Racemization : Controlled by conducting reactions below 30°C and using non-polar solvents (e.g., toluene) .

Q & A

Q. What are the critical considerations for synthesizing Benzeneethan-alpha,beta,beta-d3-amine, alpha-(methyl-d3)-, hydrochloride, (alphaS)- with high isotopic purity?

Synthesis requires deuterated reagents (e.g., D₂O, CD₃I) and strict control of reaction conditions (pH, temperature, and inert atmosphere) to minimize proton exchange and isotopic dilution. For example, the use of deuterated benzylmethylamine precursors (CAS RN 122025-10-9) and HCl in deuterated solvents ensures retention of deuterium at alpha and beta positions . Purification via recrystallization or chromatography is essential to achieve ≥99 atom% D purity, as confirmed by mass spectrometry (MS) and deuterium NMR .

Q. How is the stereochemical integrity of the (alphaS)-configuration validated in this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is employed. Comparison with enantiomeric standards and optical rotation measurements ([α]D) are critical. For example, in related benzylamine derivatives, SFC retention times and circular dichroism (CD) spectra confirm stereochemical assignments .

Q. What analytical methods are used to confirm the structure and isotopic distribution of this deuterated compound?

  • NMR : ¹H NMR (deuterium decoupling) identifies non-deuterated protons, while ²H NMR quantifies deuterium incorporation.
  • MS : High-resolution MS (HRMS) detects isotopic peaks (e.g., M+3 for CD₃ groups) and validates molecular weight (e.g., ~160.65 g/mol for C₆H₅CH₂NHCD₃·HCl) .
  • Elemental Analysis : Matches theoretical C, H, N, and Cl content within ±0.3% .

Advanced Research Questions

Q. How do deuterium substitutions at alpha and beta positions influence metabolic stability in pharmacokinetic studies?

Deuterium kinetic isotope effects (KIEs) slow metabolism by cytochrome P450 enzymes. For example, deuterated amphetamines show prolonged plasma half-life due to reduced C-D bond cleavage rates. In vitro assays (e.g., human liver microsomes) quantify metabolic turnover, while LC-MS/MS tracks deuterium retention in metabolites .

Q. What experimental strategies resolve contradictions in biological activity data between deuterated and non-deuterated analogs?

  • Dose-Response Comparisons : Test both compounds at equivalent molar concentrations to isolate isotopic effects.
  • Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to measure receptor affinity differences.
  • Computational Modeling : Molecular dynamics simulations predict deuterium-induced conformational changes in target binding pockets .

Q. How is the compound’s stability under varying pH and temperature conditions assessed for long-term storage?

  • Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC.
  • pH Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal storage conditions (e.g., -20°C in anhydrous HCl) .

Q. What methodologies quantify isotopic exchange in aqueous or biological matrices?

  • Isotope Ratio MS (IRMS) : Measures ²H/¹H ratios in biological fluids (e.g., plasma, urine) after administration.
  • Tracer Studies : Co-administer non-deuterated analogs to track exchange rates in vivo .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques to exclude moisture/oxygen, which can degrade isotopic purity .
  • Data Validation : Cross-validate NMR and MS results with independent labs to resolve discrepancies in deuterium content .
  • Biological Assays : Include deuterated internal standards in LC-MS workflows to correct for matrix effects .

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